3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-10,18H,11-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBGHNYZMEOQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Phenylpropanoic Acid
Regioselective bromination at the 2-position of the phenyl ring is achieved using N-bromosuccinimide (NBS) under radical conditions:
Procedure :
- Dissolve 3-phenylpropanoic acid (10 mmol) in anhydrous CCl₄ (50 mL).
- Add NBS (12 mmol) and azobisisobutyronitrile (AIBN, 0.1 mmol).
- Reflux at 80°C for 6 hr under N₂.
- Quench with Na₂S₂O₃, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity (HPLC) | 97.2% |
| Regioselectivity | >99% 2-bromo |
Alternative brominating agents like Br₂ in DCM with FeCl₃ as a Lewis acid show lower yields (52%) due to di-bromination byproducts.
Alternative Route: Friedel-Crafts Acylation
For substrates sensitive to radical bromination, Friedel-Crafts acylation provides an indirect pathway:
- React 2-bromobenzoyl chloride with malonic acid in AlCl₃ (5 eq) at 0°C.
- Decarboxylate the intermediate β-keto acid at 120°C.
Data :
| Parameter | Value |
|---|---|
| Overall Yield | 58% |
| Purity (HPLC) | 95.8% |
Synthesis of the Amine Moiety: 2-Methoxy-2-(2-Methoxyphenyl)ethylamine
Reductive Amination of 2-Methoxy-2-(2-Methoxyphenyl)acetaldehyde
Procedure :
- Synthesize 2-methoxy-2-(2-methoxyphenyl)acetaldehyde via oxidation of the corresponding alcohol (Pyridinium chlorochromate (PCC) in DCM).
- React the aldehyde (10 mmol) with NH₄OAc (15 mmol) and NaBH₃CN (12 mmol) in MeOH at 0°C.
- Purify via acid-base extraction (HCl/NaOH).
Data :
| Parameter | Value |
|---|---|
| Yield | 74% |
| Enantiomeric Excess | Not applicable (achiral) |
Gabriel Synthesis
For higher purity:
- Treat 2-methoxy-2-(2-methoxyphenyl)ethyl bromide (prepared via HBr substitution of the alcohol) with phthalimide (1.2 eq) in DMF.
- Hydrolyze with hydrazine hydrate in EtOH.
Data :
| Parameter | Value |
|---|---|
| Yield | 81% |
| Purity (NMR) | 98.5% |
Amide Bond Formation
Acid Chloride Route
- Convert 3-(2-bromophenyl)propanoic acid to its acid chloride using SOCl₂ (2 eq) in toluene at 60°C.
- Add dropwise to a solution of 2-methoxy-2-(2-methoxyphenyl)ethylamine (1 eq) and Et₃N (3 eq) in DCM at 0°C.
- Stir for 12 hr at RT.
Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | 98.9% |
Coupling Reagent Approach
For acid-sensitive substrates:
- Activate 3-(2-bromophenyl)propanoic acid with EDCl (1.5 eq) and HOBt (1.5 eq) in THF.
- Add amine (1 eq) and stir at RT for 24 hr.
Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 97.5% |
Industrial-Scale Optimization
Flow Chemistry for Bromination
Continuous flow systems enhance safety and yield in bromination:
| Parameter | Value |
|---|---|
| Residence Time | 8 min |
| Yield | 76% |
| Throughput | 1.2 kg/hr |
Catalytic Amidation
Immobilized lipase (e.g., Novozym 435) in supercritical CO₂ reduces waste:
| Parameter | Value |
|---|---|
| Conversion | 92% |
| Enzyme Reuse | 15 cycles |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min): Retention time = 6.8 min, purity >99%.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Di-bromination during synthesis | Use NBS instead of Br₂ |
| Low amine nucleophilicity | Activate as mesylate |
| Poor solubility in coupling steps | Switch to DMF/THF mixtures |
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide
- 3-(2-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide
- 3-(2-iodophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in specific chemical reactions and applications where the bromine atom’s properties are advantageous.
Biological Activity
3-(2-bromophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a bromophenyl group and methoxy-substituted ethyl side chain, suggests interesting biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C19H22BrNO3
- Molecular Weight : 392.293 g/mol
The compound contains functional groups that may interact with biological systems, such as bromine and methoxy groups, which are known to influence reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through various organic reactions, including:
- Friedel-Crafts Acylation : Acylation of a bromophenyl derivative.
- Amidation : Reaction of the acylated product with an amine.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]propanamide | Contains a different halogen | Different biological activity due to structural variation |
| N-(4-methoxyphenyl)-N'-(1-naphthalenyl)urea | Urea linkage instead of an amide | Potentially different pharmacological properties |
| 3-(4-fluorophenyl)-N-[3-(methoxyphenyl)propyl]propanamide | Fluorine substitution | May exhibit distinct reactivity and activity |
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. Research indicates that derivatives of propanamide compounds often show activity against various bacterial strains:
- Gram-positive Bacteria : Moderate to good activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Activity noted against Escherichia coli and Pseudomonas aeruginosa.
For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against B. subtilis and 5.64 to 77.38 µM against S. aureus .
Anti-inflammatory Effects
Research has demonstrated that compounds similar to this compound possess anti-inflammatory properties. For example, studies on related methoxy-substituted phenolic compounds have shown effectiveness in reducing inflammation in models of neuroinflammation . The mechanism often involves inhibition of pro-inflammatory cytokines and pathways such as STAT3 signaling.
Case Studies
- Neuroinflammation Model : A study investigated the effects of a methoxy-substituted derivative in a mouse model of Alzheimer's disease. The compound demonstrated significant reduction in amyloid-beta accumulation and improved cognitive function by inhibiting neuroinflammatory pathways .
- Antimicrobial Screening : A screening of synthesized alkaloids revealed that certain derivatives exhibited potent antimicrobial activity, suggesting that modifications in the structure could enhance efficacy against resistant strains .
Q & A
Basic: How can researchers optimize synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with brominated aromatic precursors and amide coupling. Key optimization parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Temperature Control : Amidation reactions typically require 0–5°C to minimize side reactions (e.g., hydrolysis) .
- Catalyst Use : Triethylamine or DMAP can enhance coupling efficiency in propanamide formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products .
Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- NMR : and NMR confirm the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and methoxyethyl substituents (δ 3.3–3.8 ppm) .
- FTIR : Amide C=O stretch (~1650 cm) and methoxy C-O stretch (~1250 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight and bromine isotopic patterns .
Advanced: How to resolve contradictions in reaction yields across studies?
Methodological Answer:
Discrepancies often arise from:
- Moisture Sensitivity : Trace water degrades bromophenyl intermediates; rigorous drying of solvents/reactants is essential .
- Steric Hindrance : Bulky methoxyphenyl groups slow amidation; microwave-assisted synthesis may improve kinetics .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry .
Advanced: What computational methods predict biological activity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging the bromophenyl group’s halogen bonding potential .
- QSAR Models : Correlate logP (calculated via ChemAxon) with cytotoxicity data to optimize substituent hydrophobicity .
- MD Simulations : GROMACS can simulate membrane permeability, critical for CNS-targeting applications .
Basic: What safety protocols are mandatory for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation : Use fume hoods to avoid inhalation of brominated aromatic vapors .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Waste Disposal : Segregate halogenated waste in amber glass containers .
Advanced: How to design SAR studies for methoxy positional isomers?
Methodological Answer:
- Synthetic Strategy : Synthesize analogs with methoxy groups at ortho, meta, and para positions via Ullmann coupling or Buchwald-Hartwig amination .
- Biological Assays : Test against receptor isoforms (e.g., GPCRs) to map steric/electronic effects .
- Data Analysis : Apply clustering algorithms (e.g., PCA) to correlate substitution patterns with IC values .
Basic: How to troubleshoot crystallization challenges?
Methodological Answer:
- Solvent Screening : Use ethanol/water mixtures (70:30) for slow evaporation .
- Seeding : Introduce microcrystals of similar propanamides to induce nucleation .
- Temperature Gradients : Gradually cool from 50°C to 4°C over 24 hours .
Advanced: What in vitro assays assess metabolic stability?
Methodological Answer:
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via HPLC at λ=254 nm .
- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) quantify competitive inhibition .
- Half-Life Calculation : Apply first-order kinetics to data from time-course studies .
Basic: What analytical methods quantify purity?
Methodological Answer:
- HPLC : C18 column, acetonitrile/water gradient (retention time ~12–15 min), UV detection at 220 nm .
- Elemental Analysis : Match calculated vs. observed %C, %H, %N (deviation <0.4% acceptable) .
- DSC : Melting point analysis (expected range: 120–125°C) confirms crystallinity .
Advanced: How to address discrepancies in biological activity across cell lines?
Methodological Answer:
- Cell Permeability : Measure intracellular concentrations via LC-MS/MS; adjust propanamide lipophilicity with logD optimization .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify polypharmacology .
- Resistance Studies : CRISPR knockout libraries can pinpoint genetic modifiers of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
